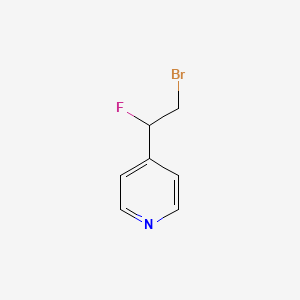

4-(2-Bromo-1-fluoroethyl)pyridine

Übersicht

Beschreibung

4-(2-Bromo-1-fluoroethyl)pyridine (4-BEFP) is an organic compound with a molecular formula of C6H5BrFN. It is a versatile building block in organic synthesis due to its reactivity and its ability to form strong bonds with other molecules. 4-BEFP has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. 4-BEFP is also used as a catalyst in the production of polymers, as well as in the synthesis of heterocyclic compounds. In addition, 4-BEFP has been used in the synthesis of metal-organic frameworks (MOFs) and other materials.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Intermediates

4-(2-Bromo-1-fluoroethyl)pyridine and related halogenated pyridines serve as pivotal intermediates in the synthesis of various biologically active compounds. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with significant biological activity, was achieved through a multi-step process starting from pyridin-4-ol. This process involved nitration, chlorination, N-alkylation, reduction, and condensation steps, highlighting the versatile role of halogenated pyridines in complex organic syntheses (Wang et al., 2016).

Development of Pharmaceutical Compounds

Halogenated pyridines, including those related to 4-(2-Bromo-1-fluoroethyl)pyridine, are frequently employed in the development of pharmaceutical compounds. The synthesis of meta-substituted [F]3-fluoro-4-aminopyridine through the direct radiofluorination of pyridine N-oxides represents a novel approach in this domain. This method facilitates the production of meta fluorinated pyridines, which are crucial in the pharmaceutical industry, particularly in the synthesis of radiopharmaceuticals (Brugarolas et al., 2016).

High-pressure Chemical Reactions

The reactivity of 2-halogenopyridines, including compounds analogous to 4-(2-Bromo-1-fluoroethyl)pyridine, under high-pressure conditions has been explored to yield novel chemical structures. For example, 2-bromo-, 2-chloro-, and 2-fluoro-pyridines were reacted with dimethyl acetylenedicarboxylate under high pressure to produce adducts like 9aH- and 4H-quinolizines. Such reactions demonstrate the potential of halogenated pyridines in high-pressure organic synthesis (Matsumoto et al., 1978).

Polymer Modification for Antimicrobial and Environmental Applications

Poly(4-vinyl pyridine) particles, which can be modified using agents such as 2-bromo ethanol, 4-bromo butyronitrile, and 2-bromoethylamine hydrobromide, demonstrate the applicability of brominated pyridines in creating materials with enhanced antimicrobial properties. Such modified polymers show promise in environmental and antimicrobial applications, underscoring the importance of halogenated pyridines in material science (Sahiner & Yasar, 2013).

Coordination Polymers for Supramolecular Assembly

The synthesis of coordination polymers incorporating 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, derived from halogenated pyridines, illustrates their utility in constructing supramolecular assemblies. These polymers, synthesized using metals like Hg(II) and Cd(II), offer insights into the role of weak intermolecular interactions in nano-supramolecular assembly, highlighting the significance of halogenated pyridines in coordination chemistry (Hajiashrafi et al., 2015).

Wirkmechanismus

Target of Action

Mode of Action

It’s worth noting that halogenated pyridine derivatives are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Action Environment

It’s known that the suzuki–miyaura coupling reaction, in which halogenated pyridine derivatives like 4-(2-bromo-1-fluoroethyl)pyridine are often used, is generally environmentally benign .

Eigenschaften

IUPAC Name |

4-(2-bromo-1-fluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCLSAFSWXUFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480856.png)

![2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480859.png)

![1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480860.png)

![1-(prop-2-yn-1-yl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480861.png)

![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1480864.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1480865.png)

![methyl 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1480866.png)

![1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480867.png)

![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480870.png)

![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)

![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480873.png)

![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1480875.png)

![1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480876.png)